molecular formula C10H14F3NO4 B8248587 Methyl 2-azaspiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid

Methyl 2-azaspiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B8248587
M. Wt: 269.22 g/mol
InChI Key: PQTXGZGFXOHGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-azaspiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid is a compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and constrained structure, which can be beneficial in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system followed by esterification. One common method involves the reaction of a suitable aziridine with a cyclobutanone derivative under acidic conditions to form the spirocyclic intermediate. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-azaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique binding mode to enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes such as inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
  • 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester

Uniqueness

Methyl 2-azaspiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which can enhance its chemical stability and biological activity. The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, making this compound particularly valuable in drug development .

Properties

IUPAC Name

methyl 2-azaspiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)6-2-8(3-6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTXGZGFXOHGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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